(3R)-3-(Boc-amino)-3-methylpiperidine

Beschreibung

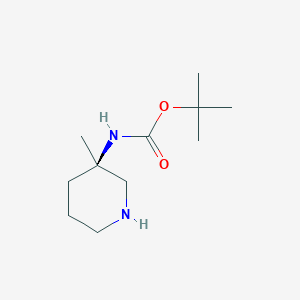

(3R)-3-(Boc-amino)-3-methylpiperidine is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₂₂N₂O₂ (molecular weight: 214.30 g/mol), with a CAS number 1169762-18-8 . The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical synthesis, particularly for chiral drug candidates like alogliptin benzoate and aglitin .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCNC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3R)-3-(Boc-amino)-3-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Deprotected amine (3R)-3-amino-3-methylpiperidine.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3R)-3-(Boc-amino)-3-methylpiperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of piperidine-based scaffolds in medicinal chemistry.

Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3R)-3-(Boc-amino)-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The Boc protecting group can be selectively removed under specific conditions, allowing the free amine to participate in biological interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Solubility and Reactivity :

- This compound exhibits moderate solubility in organic solvents due to the hydrophobic Boc and methyl groups, whereas (R)-3-(Boc-amino)piperidine (without the methyl group) shows higher solubility in methanol and ethanol .

- The hydroxymethyl group in (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine increases polarity, enabling diverse functionalization but complicating purification .

Research Findings and Trends

- Microwave Synthesis: Demonstrated 20% higher yield for this compound compared to conventional methods .

- Chiral Resolution : Kadyrov and Tok (2023) highlighted enantioselective synthesis of Boc-protected piperidines using hydrogenation catalysts, improving purity to >99% .

- Comparative Stability : Boc-protected analogs show 50% longer shelf life than Cbz-protected derivatives due to reduced susceptibility to hydrolysis .

Biologische Aktivität

(3R)-3-(Boc-amino)-3-methylpiperidine is a chiral compound widely utilized in medicinal chemistry as a building block for synthesizing various bioactive molecules. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring with a Boc group at the nitrogen atom and a methyl group at the third carbon position. The stereochemistry at the 3rd position is critical, as it influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Structural Features | Piperidine ring, Boc protecting group |

| Stereochemistry | (3R) configuration |

While this compound itself may not exhibit direct pharmacological effects, it serves as a precursor for compounds that target various biological pathways. The Boc group can be removed under acidic conditions, allowing for further functionalization that enhances binding affinity to specific receptors or enzymes.

1. Cancer Therapy

Research indicates that derivatives of piperidine compounds, including those based on this compound, have shown potential anticancer activity. For instance, compounds synthesized from this scaffold have demonstrated improved cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like bleomycin .

2. Neurotransmitter Interactions

Piperidine derivatives are known to interact with neurotransmitter receptors. Studies suggest that this compound can be modified to enhance its affinity for acetylcholine receptors, which are crucial in neurodegenerative disease treatments such as Alzheimer's disease .

3. Opioid Receptor Affinity

Research has explored the potential of this compound in developing novel analgesics targeting opioid receptors. Modifications to the piperidine structure can lead to compounds with reduced side effects compared to existing opioids.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a derivative synthesized from this compound. The compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, leading to apoptosis induction. The results indicated that structural modifications could enhance therapeutic efficacy against specific cancer types .

Case Study 2: Alzheimer's Disease Treatment

Another study investigated a piperidine-based compound derived from this compound for its ability to inhibit acetylcholinesterase. The findings revealed that the compound not only inhibited enzyme activity but also demonstrated antioxidant properties, suggesting its potential as a multi-targeted therapeutic agent for Alzheimer's disease .

Q & A

Q. How can the synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine be optimized to improve enantiomeric purity?

Methodological Answer: The synthesis involves chiral resolution of racemic mixtures or asymmetric catalysis. Key steps include:

- Boc Protection: Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis to prevent side reactions. This is critical for stability in multi-step reactions .

- Chiral Resolution: Employ chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers. For example, (R)-3-methylpiperidine derivatives can be resolved via diastereomeric salt formation with chiral acids like tartaric acid .

- Catalytic Asymmetric Hydrogenation: Use palladium or ruthenium catalysts with chiral ligands to directly synthesize the (R)-configured product .

Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC or GC: These methods separate enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns). Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR Spectroscopy: H-NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers by inducing chemical shift differences .

- Polarimetry: Measure optical rotation to confirm enantiomeric identity and purity .

Q. How does the Boc group influence the reactivity of this compound in downstream modifications?

Methodological Answer: The Boc group:

- Protects the Amine: Prevents undesired nucleophilic reactions during coupling steps (e.g., peptide bond formation) .

- Facilitates Deprotection: Removed under mild acidic conditions (e.g., HCl in dioxane or TFA) without disrupting other functional groups .

- Enhances Solubility: Improves solubility in organic solvents like DCM or THF, aiding in purification .

Advanced Research Questions

Q. How do structural modifications (e.g., ring size, substituents) impact the biological activity of this compound derivatives?

Methodological Answer:

- Ring Size Comparison: Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs show differences in conformational flexibility and target binding. Piperidine derivatives often exhibit higher metabolic stability .

- Substituent Effects: Adding methyl or hydroxymethyl groups (e.g., (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine) can enhance interactions with hydrophobic pockets in enzymes or receptors .

- Stereochemical Variations: Enantiomers (e.g., (R) vs. (S)) may bind differently to chiral biological targets. For example, (R)-configured analogs showed superior activity in topoisomerase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.